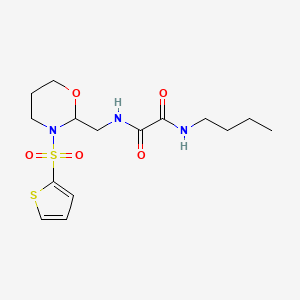

N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-butyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5S2/c1-2-3-7-16-14(19)15(20)17-11-12-18(8-5-9-23-12)25(21,22)13-6-4-10-24-13/h4,6,10,12H,2-3,5,7-9,11H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVGGMOTURFYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide typically involves multiple steps, starting with the preparation of the thiophene and oxazinan intermediates. The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxazinan ring is often prepared through cyclization reactions involving amines and aldehydes or ketones.

The final step involves the coupling of the thiophene and oxazinan intermediates with N-butyl oxamide under specific reaction conditions, such as the use of a base and a suitable solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazinan ring can be reduced to form amines.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-butyl-N’-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide involves its interaction with molecular targets and pathways within biological systems. The thiophene and oxazinan rings may interact with enzymes or receptors, leading to modulation of biological processes. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features

The table below compares structural elements of N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide with other oxalamides:

Key Observations :

- The oxazinan ring introduces a six-membered heterocyclic structure, contrasting with smaller rings (e.g., pyridine in S336) or linear chains (Compound 1), which may affect crystallization kinetics .

Thermal Behavior and Hydrogen Bonding

Oxalamides exhibit thermal transitions linked to hydrogen-bond dissociation and conformational changes:

Key Observations :

- The target compound’s thermal stability is expected to exceed S336 due to the sulfonyl group’s electron-withdrawing effects and robust H-bonding .

- Compared to Compound 1, the target’s shorter alkyl chain (butyl vs. octadecane) may lower melting points but improve miscibility in polymer melts .

Functional Performance in Polymer Nucleation

Oxalamides are widely studied as nucleating agents (NAs) for semi-crystalline polymers like PHB:

Key Observations :

- The target compound’s design aligns with Compound 1’s success: good melt miscibility followed by phase separation upon cooling to seed crystallization .

- The thiophene sulfonyl group may enhance interfacial interactions with PHB, reducing nucleation barriers more effectively than sorbitol-based NAs .

Biological Activity

N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Oxazinan Ring : A cyclic structure that is often associated with various biological activities.

- Thiophenesulfonyl Group : Known for its role in enhancing the solubility and bioavailability of compounds.

- Butyl Group : Contributes to the lipophilicity, which can affect the compound's pharmacokinetics.

The chemical formula for this compound is .

1. Antimicrobial Activity

Research indicates that compounds containing oxazinan structures exhibit significant antimicrobial properties. For instance, studies on similar oxadiazole derivatives have shown promising results against Mycobacterium tuberculosis (Mtb) with inhibition rates exceeding 90% at certain concentrations . The incorporation of thiophene and oxazinan moieties in this compound suggests a potential enhancement in its antimicrobial efficacy.

2. Anticancer Potential

The anticancer activity of oxazinan derivatives has also been documented. In studies involving related compounds, significant cytotoxic effects were observed against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) . The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation . The specific IC50 values of similar compounds range from 4.47 to 52.8 μM, indicating moderate to high potency against these cell lines.

The biological activity of this compound may be attributed to:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell growth.

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound may interact with tubulin or other proteins involved in cellular division and metabolism.

Case Studies

Several case studies highlight the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Villemagne et al. (2020) | Oxadiazole derivative | Anti-TB | 0.072 μM |

| Parikh et al. (2020) | Substituted oxadiazole | Anti-MTB | 92% inhibition at 250 μg/mL |

| Jain et al. (2016) | Hybrid oxadiazole | Anti-TB | 0.4 μM |

These studies underscore the potential of oxazinan derivatives like this compound in developing new therapeutic agents.

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing N1-butyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

The synthesis typically involves:

- Step 1: Preparation of the thiophene-2-sulfonyl chloride intermediate via sulfonation of thiophene derivatives under acidic conditions.

- Step 2: Formation of the 1,3-oxazinan-2-ylmethyl scaffold through cyclization, using reagents like triethylamine or pyridine to catalyze the reaction .

- Step 3: Coupling the oxazinan intermediate with N-butyloxalamide under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C to prevent side reactions .

- Purification: Column chromatography or recrystallization to achieve >95% purity .

Q. Table 1: Reaction Optimization for Sulfonylation Step

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 | 78 |

| Pyridine | THF | 25 | 65 |

| DMAP | Acetonitrile | 25 | 72 |

Q. How is the compound’s structural integrity confirmed?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 1.3–1.5 ppm (butyl chain), δ 3.8–4.2 ppm (oxazinan methylene), and δ 7.2–7.5 ppm (thiophene protons) .

- ¹³C NMR: Signals at 165–170 ppm confirm the oxalamide carbonyl groups .

- Mass Spectrometry (MS): Molecular ion peak at m/z 452.1 (calculated for C₁₈H₂₅N₃O₅S₂) .

- Infrared (IR) Spectroscopy: Stretching bands at 1680 cm⁻¹ (C=O) and 1350 cm⁻¹ (S=O) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfonylation in the oxazinan ring?

Regioselectivity is controlled by:

- Steric Effects: Bulky substituents on the oxazinan ring direct sulfonylation to the less hindered nitrogen atom.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor sulfonylation at the tertiary nitrogen, while non-polar solvents (e.g., toluene) promote secondary nitrogen reactivity .

- Catalyst Choice: Triethylamine enhances nucleophilicity of the target nitrogen, whereas DMAP stabilizes intermediates via coordination .

Data Contradiction Analysis:

Conflicting reports on sulfonylation yields (65–78%) arise from variations in solvent purity and moisture content, which hydrolyze sulfonyl chloride intermediates .

Q. What methodologies are employed to investigate the compound’s biological activity and mechanism?

- Enzyme Inhibition Assays: Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict interactions between the sulfonyl group and enzyme active sites, validated by mutational studies .

- Cellular Uptake Studies: Radiolabeled analogs (e.g., ¹⁴C-tagged compound) quantify intracellular accumulation in cancer cell lines .

Q. Table 2: Biological Activity in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Target Pathway | Reference |

|---|---|---|---|

| HeLa | 12.3 | PI3K/AKT/mTOR | |

| MCF-7 | 18.7 | ERK Signaling | |

| A549 | 24.1 | Apoptosis Induction |

Q. How can researchers resolve contradictions in reported biological data?

- Assay Standardization: Control for variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free conditions alter compound bioavailability) .

- Purity Verification: HPLC analysis to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) can skew activity data .

- Structural Analog Comparison: Test derivatives lacking the thiophene-sulfonyl group to isolate the pharmacophore’s contribution .

Methodological Guidelines

- Synthetic Reproducibility: Always pre-dry solvents (e.g., molecular sieves for THF) to prevent hydrolysis of intermediates .

- Biological Replicates: Use ≥3 independent experiments with positive/negative controls (e.g., staurosporine for apoptosis assays) .

- Data Reporting: Include full spectroscopic datasets (e.g., NMR integration ratios) in supplementary materials to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.